Methyl oxindole-7-carboxylate
Overview
Description
Methyl oxindole-7-carboxylate is a derivative of oxindole, a significant heterocyclic compound Oxindoles are known for their diverse biological activities and are found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl oxindole-7-carboxylate typically involves the Fischer indole synthesis, which is a classical method for constructing indole derivatives. The process begins with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the desired oxindole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl oxindole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding indoline derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxindole-7-carboxylic acid.
Reduction: Indoline-7-carboxylate.
Substitution: Halogenated oxindole derivatives.
Scientific Research Applications
Methyl oxindole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects.
Pathways Involved: this compound can influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
Methyl oxindole-7-carboxylate can be compared with other oxindole derivatives:
Oxindole-7-carboxylic acid: Similar in structure but lacks the methyl ester group, which can influence its reactivity and biological activity.
Indoline-7-carboxylate:
Halogenated oxindole derivatives: These compounds have halogen atoms substituted at various positions, which can enhance their biological activity and stability.
Uniqueness: this compound stands out due to its versatile reactivity and potential for modification. Its methyl ester group provides a handle for further functionalization, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-8(12)11-9(6)7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRNLIMSQFUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378517 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-39-4 | |
Record name | Methyl 2,3-dihydro-2-oxo-1H-indole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380427-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl oxindole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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